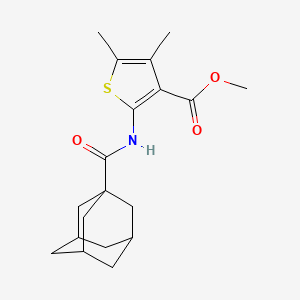

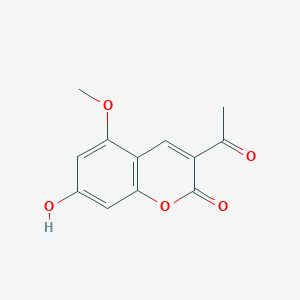

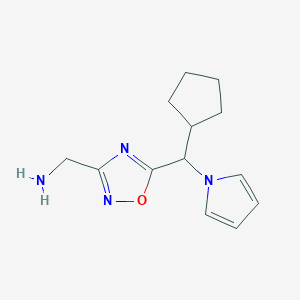

![molecular formula C15H20KNO10S2 B14865556 potassium;[(E)-[2-(3-methoxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B14865556.png)

potassium;[(E)-[2-(3-methoxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Glucolimnanthin is a naturally occurring glucosinolate found in the seeds of the meadowfoam plant (Limnanthes alba). This compound is known for its potential herbicidal properties and is a subject of interest in various scientific fields due to its unique chemical structure and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glucolimnanthin can be isolated from the seeds of the meadowfoam plant. The isolation process typically involves the extraction of the seed meal followed by purification using high-performance liquid chromatography (HPLC) with ultraviolet detection at 274 nm . The compound can also be synthesized through the enzymatic conversion of precursor molecules in the presence of specific enzymes such as myrosinase .

Industrial Production Methods

Industrial production of glucolimnanthin primarily involves the cultivation of meadowfoam plants and the subsequent extraction of the seeds. The seeds are processed to remove the oil, and the remaining seed meal is treated to isolate glucolimnanthin. This process may involve fermentation with enzyme-active seeds to enhance the yield of glucolimnanthin and its derivatives .

Chemical Reactions Analysis

Types of Reactions

Glucolimnanthin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Myrosinase: An enzyme that catalyzes the hydrolysis of glucolimnanthin.

Iron(II) sulfate (FeSO₄): Used in oxidation reactions to convert glucolimnanthin into nitrile compounds.

Major Products Formed

- 3-Methoxybenzyl isothiocyanate

- 3-Methoxybenzyl cyanide

- 2-(3-Methoxyphenyl)ethanethioamide

- Nitrile compounds (formed through oxidation) .

Scientific Research Applications

Glucolimnanthin has several scientific research applications, including:

- Herbicidal Activity : The compound and its degradation products have been studied for their potential use as bioherbicides. Fermented seed meals containing glucolimnanthin have shown increased herbicidal potency .

- Metabolic Activation : Glucolimnanthin can increase the metabolic activation of certain carcinogens, such as benzo[a]pyrene, in cultured mammalian cells .

- Phytochemical Studies : The compound is of interest in the study of plant metabolites and their biological activities .

Mechanism of Action

Glucolimnanthin exerts its effects primarily through its hydrolysis products. The enzyme myrosinase catalyzes the hydrolysis of glucolimnanthin to produce isothiocyanates, which are known for their herbicidal and potential anticancer properties . The molecular targets and pathways involved include the activation of detoxification enzymes and the inhibition of cell proliferation in certain cancer cell lines .

Comparison with Similar Compounds

Similar Compounds

- Glucotropeolin : Another aralkylglucosinolate with a similar structure but different substituents on the phenyl ring .

- Glucoraphanin : A glucosinolate found in broccoli and other cruciferous vegetables, known for its anticancer properties .

Uniqueness

Glucolimnanthin is unique due to its specific hydrolysis products, such as 3-methoxybenzyl isothiocyanate, which have distinct biological activities compared to other glucosinolates .

Properties

Molecular Formula |

C15H20KNO10S2 |

|---|---|

Molecular Weight |

477.6 g/mol |

IUPAC Name |

potassium;[(E)-[2-(3-methoxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate |

InChI |

InChI=1S/C15H21NO10S2.K/c1-24-9-4-2-3-8(5-9)6-11(16-26-28(21,22)23)27-15-14(20)13(19)12(18)10(7-17)25-15;/h2-5,10,12-15,17-20H,6-7H2,1H3,(H,21,22,23);/q;+1/p-1/b16-11+;/t10-,12-,13+,14-,15+;/m1./s1 |

InChI Key |

DXSFNPACJDADNY-SWKZEUNZSA-M |

Isomeric SMILES |

COC1=CC=CC(=C1)C/C(=N\OS(=O)(=O)[O-])/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O.[K+] |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O.[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E,6R)-6-[(10S,13R,14R,15S,17R)-15-acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B14865499.png)

![[(5R,10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-5-hydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14865526.png)

![6-Methyl-6-azaspiro[3.4]octane-2,7-dione](/img/structure/B14865544.png)